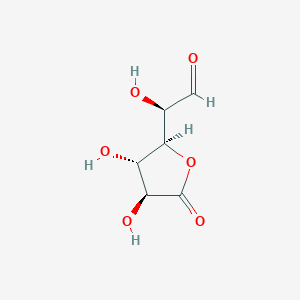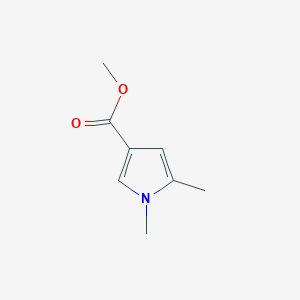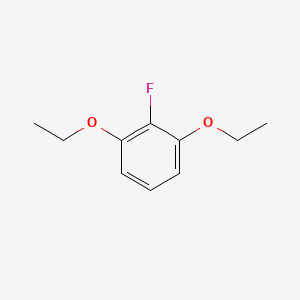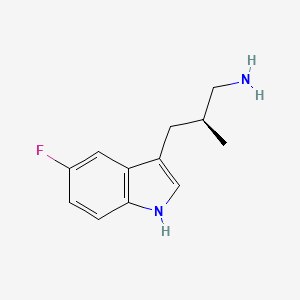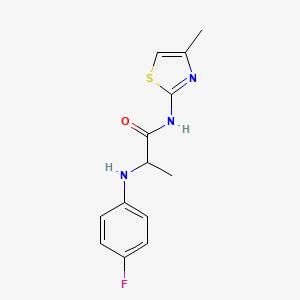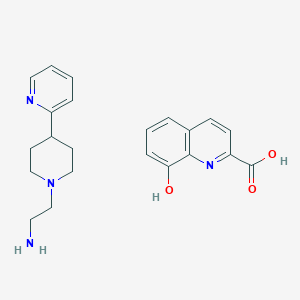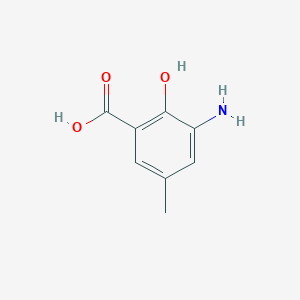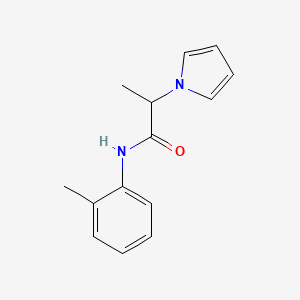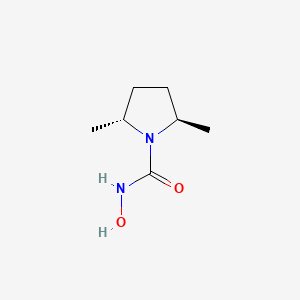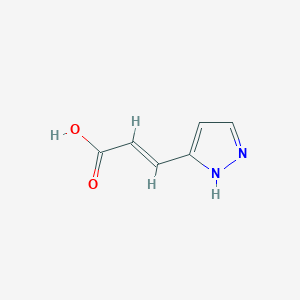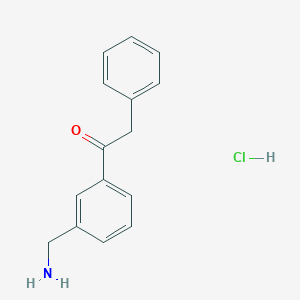
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an aminomethyl group attached to a phenyl ring, and a phenyl ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl chloride with benzyl cyanide in the presence of a base to form 3-nitrobenzyl cyanide. This intermediate is then reduced to 3-aminomethylbenzyl cyanide using hydrogenation. Finally, the compound is hydrolyzed and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in protein and enzyme studies.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenyl ethanone moiety can participate in π-π interactions, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Berotralstat: A selective inhibitor of plasma kallikrein.
Uniqueness
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances solubility and stability, making it more versatile for various applications compared to similar compounds.
特性
CAS番号 |
1187931-86-7 |
|---|---|
分子式 |
C15H16ClNO |
分子量 |
261.74 g/mol |
IUPAC名 |
1-[3-(aminomethyl)phenyl]-2-phenylethanone;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H |
InChIキー |
RGTAKAXGVNNEGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


